NFPLP
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Overview
Description
2-Nor-2-formylpyridoxal-5’-phosphate is a derivative of pyridoxal 5’-phosphate, which is a coenzyme involved in various enzymatic reactions. This compound is part of the vitamin B6 family and plays a crucial role in amino acid, carbohydrate, and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor-2-formylpyridoxal-5’-phosphate involves the modification of pyridoxal 5’-phosphate through specific chemical reactions. One common method includes the formylation of pyridoxal 5’-phosphate under controlled conditions to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of 2-Nor-2-formylpyridoxal-5’-phosphate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nor-2-formylpyridoxal-5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: The formyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-Nor-2-formylpyridoxal-5’-phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in enzyme catalysis and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in modifying hemoglobin for improved oxygen transport
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Nor-2-formylpyridoxal-5’-phosphate involves its interaction with specific enzymes and proteins. It acts as a coenzyme, facilitating various biochemical reactions by forming covalent bonds with amine or thiol groups on target molecules. This interaction can alter the activity of enzymes and affect metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: The parent compound, involved in numerous enzymatic reactions.
Pyridoxine: Another vitamin B6 vitamer, less reactive than pyridoxal 5’-phosphate.
Pyridoxamine: A related compound with similar coenzyme functions
Uniqueness
This makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
42253-87-2 |
---|---|
Molecular Formula |
C8H8NO7P |
Molecular Weight |
261.13 g/mol |
IUPAC Name |
(4,6-diformyl-5-hydroxypyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO7P/c10-2-6-5(4-16-17(13,14)15)1-9-7(3-11)8(6)12/h1-3,12H,4H2,(H2,13,14,15) |
InChI Key |
CRZDHHVBLGDCIO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
Canonical SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
Key on ui other cas no. |
42253-87-2 |
Synonyms |
2-nor-2-formylpyridoxal-5'-phosphate NFPLP |
Origin of Product |
United States |
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